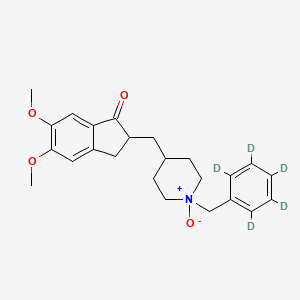
Donepezil N-oxide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Donepezil N-oxide-d5 is a deuterated derivative of Donepezil N-oxide, which is a metabolite of Donepezil. Donepezil is a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Donepezil due to its stability and distinguishable mass spectrometric properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil N-oxide-d5 typically involves the oxidation of Donepezil using a mild oxidant such as Chloramine-T in an acidic medium. The reaction conditions include a first-order dependency on Donepezil and the oxidant, fractional-order dependency on the acidic medium, and an increase in reaction rate with increasing dielectric constant . The reaction is monitored using spectroscopic techniques such as UV, IR, 1H NMR, and mass spectrometry to confirm the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound are maintained. This may include optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Donepezil N-oxide-d5 primarily undergoes oxidation reactions. The oxidation process involves the cleavage of the C–C=O bond, leading to the formation of various oxidative degradation products .
Common Reagents and Conditions: The common reagents used in the oxidation of this compound include Chloramine-T in an acidic medium. The reaction conditions are carefully controlled to ensure the selective oxidation of Donepezil to its N-oxide form .
Major Products Formed: The major products formed from the oxidation of this compound include various oxidative degradation products that can be identified using spectroscopic techniques .
Aplicaciones Científicas De Investigación
Donepezil N-oxide-d5 is used extensively in scientific research to study the pharmacokinetics and metabolic pathways of Donepezil. Its deuterated form allows for easy differentiation from non-deuterated metabolites in mass spectrometric analyses. This makes it a valuable tool in drug metabolism studies, helping researchers understand the metabolic fate of Donepezil in the body .
In addition to pharmacokinetic studies, this compound is also used in the development of new therapeutic agents for neurodegenerative diseases. By studying the metabolic pathways and interactions of Donepezil and its derivatives, researchers can design more effective and targeted treatments for conditions such as Alzheimer’s disease .
Mecanismo De Acción
Donepezil N-oxide-d5, like Donepezil, exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic transmission and alleviating the symptoms of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Donepezil N-oxide-d5 include other acetylcholinesterase inhibitors such as Rivastigmine, Galantamine, and Tacrine. These compounds also inhibit the acetylcholinesterase enzyme but differ in their chemical structure, pharmacokinetics, and side effect profiles .
Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C24H29NO4 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
5,6-dimethoxy-2-[[1-oxido-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-ium-4-yl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D |
Clave InChI |
XRPRYHONRUINMG-DKFMXDSJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+]2(CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[O-])[2H])[2H] |
SMILES canónico |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)



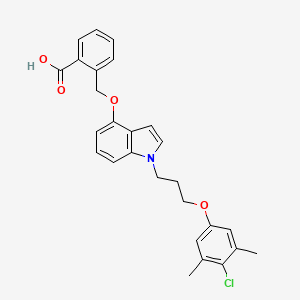
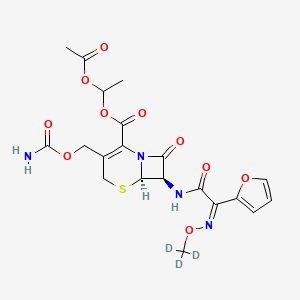
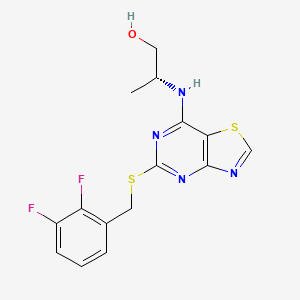


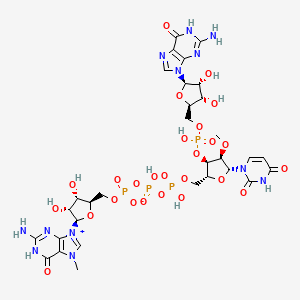
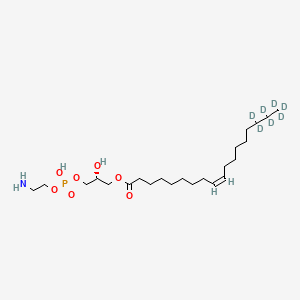

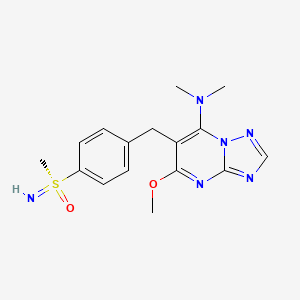
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
